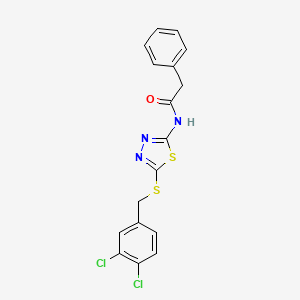

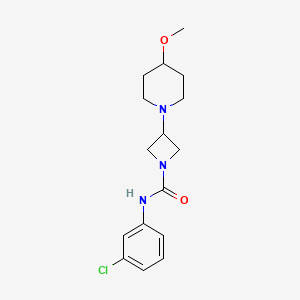

N-(5-(苯并呋喃-2-基)-1,3,4-恶二唑-2-基)-1-((4-氯苯基)磺酰基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

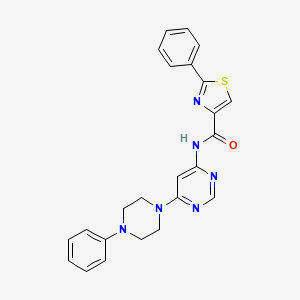

The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide involves multiple steps, starting with the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with various electrophiles under basic conditions in an aprotic polar solvent to yield the target compounds . In a related study, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives was achieved by treating substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized using various spectroscopic techniques. The structure elucidation includes the use of 1H-NMR, IR, and elemental analysis, which confirms the presence of the desired functional groups and the overall molecular framework . The presence of the 1,3,4-oxadiazole ring is a common feature in these compounds, which is known to contribute to biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically substitution reactions where electrophiles react with nucleophilic sites on the intermediates. The nature of the substituents on the benzhydryl and sulfonamide rings is crucial as it influences the reactivity and the subsequent antimicrobial activity of the final compounds . The oxadiazole ring formation is a key step in the synthesis, which is a common structural motif in many pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the sulfonyl group and the oxadiazole ring suggests that these compounds would have significant polar character, which could affect their solubility and stability. The synthesized compounds' antimicrobial activity suggests that they have the necessary properties to interact with biological targets effectively . The antiproliferative activity of related oxadiazole derivatives further supports the notion that these compounds can interact with biological macromolecules, such as tubulin, to exert their effects .

Case Studies and Applications

The synthesized compounds have been evaluated for their potential as antimicrobial agents against bacterial and fungal pathogens of tomato plants, with some derivatives showing significant potent activities . In another study, the antiproliferative activity of oxadiazole derivatives was demonstrated through their action as tubulin inhibitors, which is a promising mechanism for cancer therapy . Additionally, the synthesized compounds were screened for enzyme inhibition activity against acetylcholinesterase, which is a target for Alzheimer’s disease treatment, and their hemolytic activity was evaluated to assess their safety as drug candidates .

科学研究应用

阿尔茨海默病治疗

一项研究调查了 3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]丙酰胺的 N-取代衍生物作为阿尔茨海默病新候选药物的潜力。这些化合物被评估对乙酰胆碱酯酶 (AChE) 的酶抑制活性,乙酰胆碱酯酶是阿尔茨海默病治疗中的一个关键靶点 (Rehman 等,2018)。

抗菌研究

另一项研究合成了 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物。这些化合物针对革兰氏阴性菌和革兰氏阳性菌进行了筛选,表现出中等到显着的抗菌活性 (Khalid 等,2016)。

分子对接研究

对 5-取代 1,3,4-恶二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫化物的类似研究涉及分子对接研究,以找到人丁酰胆碱酯酶 (BChE) 酶活性位点的配体结合亲和力。这项研究表明,这些化合物对于理解分子水平的相互作用可能非常重要 (Khalid 等,2016)。

抗菌活性

另一项合成研究重点关注带有氮杂烷和 1,3,4-恶二唑杂环核心的乙酰胺衍生物。这些化合物对各种细菌菌株表现出中等的抑制作用,表明具有潜在的抗菌应用 (Iqbal 等,2017)。

属性

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5S/c23-16-5-7-17(8-6-16)33(29,30)27-11-9-14(10-12-27)20(28)24-22-26-25-21(32-22)19-13-15-3-1-2-4-18(15)31-19/h1-8,13-14H,9-12H2,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOLQUJNQBZOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)